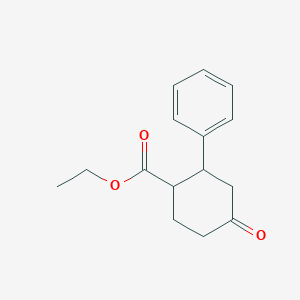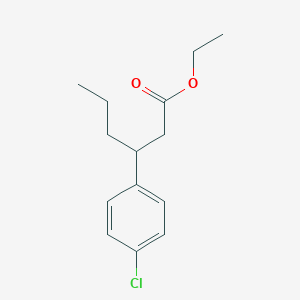
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate is an organic compound that belongs to the class of esters. It is characterized by its unique structure, which includes a chromene ring system substituted with a phenylmethoxy group and an ethyl acetate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-phenylmethoxy-2,3-dihydrochromen-4-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form corresponding quinones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The chromene ring system can interact with biological macromolecules such as enzymes and receptors, modulating their activity. The phenylmethoxy group may enhance the compound’s binding affinity and specificity towards its targets. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-(benzyloxy)acetate: Similar ester structure but lacks the chromene ring system.
Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrochromen-4-ylidene)acetate: Similar chromene ring system but with a hydroxy group instead of a phenylmethoxy group.
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-yl)acetate: Similar structure but without the double bond in the chromene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chromene ring and the ester moiety, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C20H20O4 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate |
InChI |
InChI=1S/C20H20O4/c1-2-22-20(21)12-16-10-11-23-19-13-17(8-9-18(16)19)24-14-15-6-4-3-5-7-15/h3-9,12-13H,2,10-11,14H2,1H3 |
InChI-Schlüssel |
MMYMGBUOSQASMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C1CCOC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


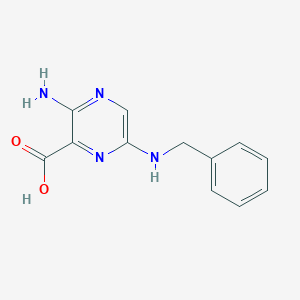

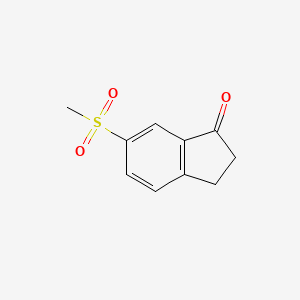
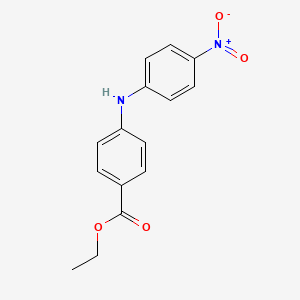

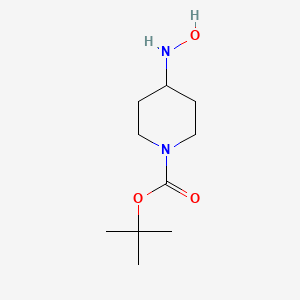
![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
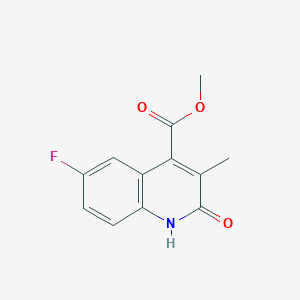

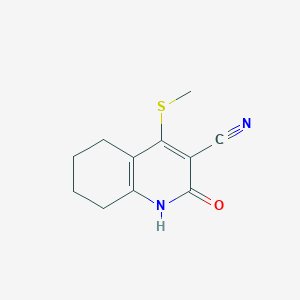
![3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline](/img/structure/B13876255.png)

